molecular formula C10H18FNO2 B1397189 (R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate CAS No. 876617-33-3

(R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate

Cat. No.: B1397189
CAS No.: 876617-33-3
M. Wt: 203.25 g/mol
InChI Key: IINGUTRYWMGDBN-QMMMGPOBSA-N
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Description

“®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate” is a chemical compound. It’s a fluorinated compound, which means it contains fluorine atoms .


Synthesis Analysis

The synthesis of fluorinated compounds like “®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate” has been a topic of interest for biologists and chemists . Enzymatic synthesis methods have been used, with the direct formation of the C-F bond by fluorinase being the most effective and promising method . An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques has also been reported .


Chemical Reactions Analysis

Fluorinated compounds are widely used in various fields, and the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Enzymatic pathways have been introduced for the synthesis of fluorinated compounds . Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane has also been reported .


Physical And Chemical Properties Analysis

Fluorinated compounds like “®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate” can profoundly influence the physicochemical properties of organic molecules . Fluorine incorporation enables fine-tuning of lipophilicity, solubility, basicity, membrane permeability, and metabolic stability .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, leading to high yields and excellent enantioselectivity (Chung et al., 2005).

Determination of Absolute Configuration

Procopiou et al. (2016) utilized the compound in the determination of the absolute configuration of related enantiomers through vibrational circular dichroism, confirmed by chemical synthesis (Procopiou et al., 2016).

Asymmetric Synthesis with Fluoroalkylated Substrates

In research by Funabiki et al. (2008), the compound was involved in the asymmetric synthesis of polyfluoroalkylated prolinols, demonstrating its potential in producing fluorine-containing pharmaceuticals and agrochemicals (Funabiki et al., 2008).

Synthesis of Antibacterial Agents

Di Cesare et al. (1992) reported the synthesis of antibacterial agents featuring chiral aminopyrrolidine substituents, highlighting the compound's role in the development of new medicinal compounds (Di Cesare et al., 1992).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase using a synthesis approach that involved compounds structurally related to (R)-tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate, demonstrating its relevance in antiviral drug development (Wang et al., 2001).

X-Ray Crystallography

Naveen et al. (2007) conducted X-ray diffraction studies on tert-butyl pyrrolidine carboxylates, illustrating the compound's utility in structural analysis and crystallography (Naveen et al., 2007).

C-Demethylation Studies

Yoo et al. (2008) investigated the C-demethylation of a compound similar to this compound, contributing to the understanding of its metabolic pathways (Yoo et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of certain genes, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of these enzymes. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate can maintain its activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

tert-butyl (3R)-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINGUTRYWMGDBN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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